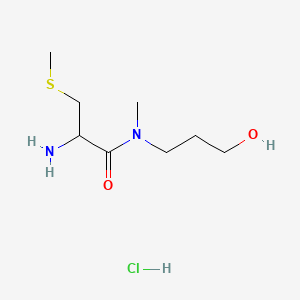
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclohexyl group attached to the tetrahydrofuran ring via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a cyclohexylmethyl derivative followed by the formation of the tetrahydrofuran ring. One common method includes the reaction of cyclohexylmethanol with a brominating agent such as N-bromosuccinimide (NBS) to form 1-(bromomethyl)cyclohexane. This intermediate is then reacted with tetrahydrofuran under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexylmethyl derivatives.
科学研究应用
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the tetrahydrofuran ring provides stability and solubility. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-((1-(Chloromethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Hydroxymethyl)cyclohexyl)oxy)tetrahydrofuran
- 3-((1-(Methyl)cyclohexyl)oxy)tetrahydrofuran
Uniqueness
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical transformations.
属性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC 名称 |
3-[1-(bromomethyl)cyclohexyl]oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(5-2-1-3-6-11)14-10-4-7-13-8-10/h10H,1-9H2 |
InChI 键 |
VPDFTNARGNTTFB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CBr)OC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
